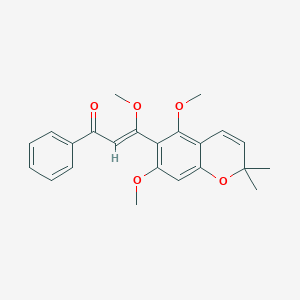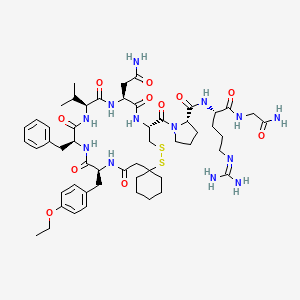
Skf 100398
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a specific antagonist of the antidiuretic effect of both exogenous and endogenous arginine vasopressin . This compound is primarily used in scientific research to study the physiological and pharmacological effects of arginine vasopressin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF 100398 involves the incorporation of specific amino acid residues to mimic the structure of arginine vasopressin. The sequence includes { (1-Mercaptocyclohexyl)acetyl}- {Tyr (O-Ethyl)}-Phe-Val-Asn-Cys-Pro-Arg-Gly-NH2 with a disulfide bridge between the cysteine residues . The synthesis is typically carried out using solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is usually stored in a sealed, moisture-free environment to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
SKF 100398 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound is stable under physiological conditions but can be modified chemically to study its interactions with various biological targets.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include protecting groups for amino acids, coupling reagents for peptide bond formation, and oxidizing agents for disulfide bridge formation. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from the reactions involving this compound are typically modified analogues of the original compound. These analogues are used to study the structure-activity relationships and to identify the key functional groups responsible for its biological activity.
Scientific Research Applications
SKF 100398 is widely used in scientific research to study the physiological and pharmacological effects of arginine vasopressin. It is used in various fields, including:
Chemistry: To study the structure-activity relationships of peptide analogues.
Biology: To investigate the role of arginine vasopressin in regulating water balance and blood pressure.
Medicine: To develop new therapeutic agents for conditions such as diabetes insipidus and hyponatremia.
Industry: To develop new diagnostic tools and assays for detecting arginine vasopressin levels
Mechanism of Action
SKF 100398 exerts its effects by specifically antagonizing the antidiuretic effect of arginine vasopressin. It binds to the vasopressin receptors in the kidneys, preventing arginine vasopressin from exerting its hydrosmotic effect. This results in increased urine output and decreased water reabsorption in the kidneys .
Comparison with Similar Compounds
Similar Compounds
d(CH2)5Tyr(Me)VAVP: Another analogue of arginine vasopressin with similar antagonistic properties.
d(CH2)5Tyr(Et)VAVP: A closely related compound with slight modifications in the amino acid sequence.
Uniqueness
SKF 100398 is unique due to its high specificity and potency as an antagonist of the antidiuretic effect of arginine vasopressin. Its structure allows for precise interactions with the vasopressin receptors, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C53H77N13O11S2 |
|---|---|
Molecular Weight |
1136.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35-,36-,37-,38-,39-,40-,44-/m0/s1 |
InChI Key |
SDFJYGJKEXYVCG-ZZTMPEIHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Pictograms |
Irritant |
Synonyms |
1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin 1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-D-Arg)-isomer 1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-L-Arg)-isomer argipressin,beta-mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valine(4)- d(CH2)5(Tyr(Et)2)VAVP d(CH2)5Tyr(Et)VAVP SK and F 100398 SK and F 101498 SK and F-100398 SK and F-101498 SKF 100398 SKF 101498 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


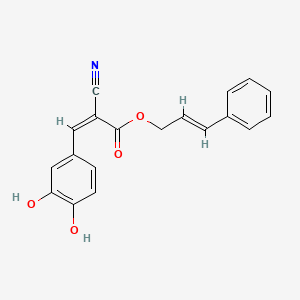
![4-Fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B1242922.png)
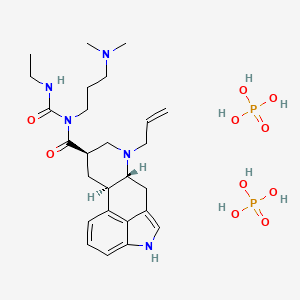
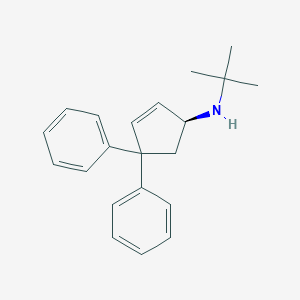
![(3AR,7AR)-OCTAHYDRO-2-[1-IMINO-2-(2-METHOXYPHENYL)ETHYL]-7,7-DIPHENYL-4H-ISOINDOL-4-ONE](/img/structure/B1242926.png)

![[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate](/img/structure/B1242930.png)
![[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1242931.png)

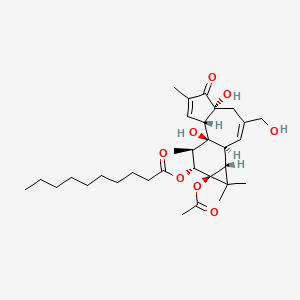

![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1242939.png)
